2-Thiophenecarbonitrile

描述

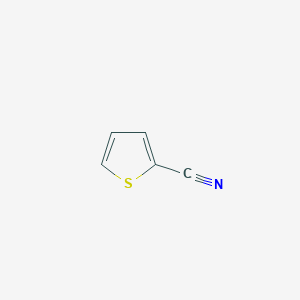

2-Thiophenecarbonitrile (CAS 1003-31-2) is a heterocyclic compound with the molecular formula C₅H₃NS and a molecular weight of 109.15 g/mol . It is a liquid at room temperature (density: 1.172 g/mL) with a boiling point of 192°C and a flash point of 53°C . The cyano (-CN) group at the 2-position of the thiophene ring confers unique reactivity, making it a versatile intermediate in organic synthesis. Key applications include:

- Synthesis of thiaplatinacycles and 2,2′-thienylpyrroles for coordination chemistry .

- Precursor for pharmaceuticals, agrochemicals, and materials science (e.g., diketopyrrolopyrrole-based polymers) .

- Building block for halogenated derivatives, such as 3,4,5-trichloro-2-thiophenenitrile, used in insecticides .

准备方法

Synthetic Routes and Reaction Conditions: Thiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods: In industrial settings, thiophene-2-carbonitrile is often produced using high-yield synthetic routes that involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction. This reaction involves the condensation of 1,4-dicarbonyl compounds .

化学反应分析

Types of Reactions: Thiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form polythiophene, which is used as a protective film on electrode surfaces.

Reduction: Reduction reactions can convert thiophene-2-carbonitrile into other thiophene derivatives.

Substitution: Substitution reactions involving thiophene-2-carbonitrile can lead to the formation of various functionalized thiophene compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.

Major Products:

Oxidation: Polythiophene

Reduction: Various reduced thiophene derivatives

Substitution: Functionalized thiophene compounds

科学研究应用

Chemical Synthesis

1. Building Block in Organic Chemistry

2-Thiophenecarbonitrile serves as a vital building block in the synthesis of various organic compounds. It has been utilized in the preparation of thiaplatinacycles, which are important for developing platinum-based catalysts and drugs . Furthermore, it has been employed in the synthesis of bipyrroles and thienylpyrroles through reactions with donor-acceptor cyclopropanes, showcasing its versatility in creating complex molecular architectures .

2. Insecticide Development

Recent studies have highlighted the potential of this compound derivatives in agricultural chemistry, particularly in the development of new insecticides. Efficient synthetic routes have been established for halogenated derivatives of this compound, which are precursors for a new class of insecticides targeting pests like aphids and mites while exhibiting low toxicity to mammals . The compound's ability to undergo various chemical modifications makes it an attractive candidate for creating effective agrochemicals.

Material Science

1. Corrosion Inhibition

This compound has been evaluated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies indicate that it can significantly reduce corrosion rates when used in 0.5M H₂SO₄ solutions. This property is attributed to its ability to adsorb onto the metal surface, forming a protective layer that mitigates corrosive effects . The findings suggest potential applications in industries where metal protection is crucial.

Computational Studies

1. Molecular Modeling and DFT Studies

Research involving density functional theory (DFT) has been conducted to understand the interaction of this compound with biological receptors, such as enoyl-ACP reductase, which is important in fatty acid biosynthesis . These computational studies provide insights into the compound's binding affinity and potential as a lead compound for drug development.

Summary Table of Applications

作用机制

The mechanism of action of thiophene-2-carbonitrile involves its ability to form stable surface layers on electrode surfaces. When used as an electrolyte additive in lithium-ion batteries, it undergoes oxidation to form a polythiophene protective film. This film improves the interphase stability of the electrode/electrolyte interface, thereby enhancing the cycle performance of the battery .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Thiophenecarbonitrile but exhibit distinct properties due to substituent variations:

3-Bromothiophene-2-carbonitrile (CAS 18791-98-5)

| Property | This compound | 3-Bromothiophene-2-carbonitrile |

|---|---|---|

| Molecular Formula | C₅H₃NS | C₅H₂BrNS |

| Molecular Weight | 109.15 g/mol | 188.04 g/mol |

| Physical State | Liquid | Solid |

| Key Substituent | -CN at C2 | -CN at C2, -Br at C3 |

| Reactivity | Electrophilic substitution | Enhanced halogenation potential |

| Applications | Polymer precursors | Pharmaceutical intermediates |

- The bromine atom at C3 enhances electrophilicity , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

5-(Thien-2-yl)thiophene-2-carbonitrile (CAS 16278-99-2)

| Property | This compound | 5-(Thien-2-yl)thiophene-2-carbonitrile |

|---|---|---|

| Molecular Formula | C₅H₃NS | C₉H₅NS₂ |

| Molecular Weight | 109.15 g/mol | 191.27 g/mol |

| Structure | Monomeric thiophene | Dimeric thiophene with fused rings |

| Electronic Properties | Moderate π-conjugation | Extended π-conjugation for optoelectronics |

| Applications | Small-molecule synthesis | Organic semiconductors, MOFs |

- The fused thiophene rings improve charge transport properties , making it suitable for organic electronics .

2-Amino-5-methyl-3-thiophenecarbonitrile (CAS N/A)

| Property | This compound | 2-Amino-5-methyl-3-thiophenecarbonitrile |

|---|---|---|

| Molecular Formula | C₅H₃NS | C₆H₆N₂S |

| Substituents | -CN at C2 | -CN at C3, -NH₂ at C2, -CH₃ at C5 |

| Reactivity | Electrophilic substitution | Nucleophilic reactions (amine-directed) |

| Applications | Agrochemicals | Antitumor agents, enzyme inhibitors |

- The amino (-NH₂) group enables hydrogen bonding and participation in multicomponent reactions (e.g., Gewald synthesis) .

Reactivity and Functionalization Trends

Halogenation

- This compound undergoes vapor-phase chlorination at 500°C to yield 3,4,5-trichloro-2-thiophenenitrile (69% yield), a key intermediate for triazole insecticides .

- Brominated derivatives (e.g., 3-Bromothiophene-2-carbonitrile) exhibit higher reactivity in palladium-catalyzed carbonylation .

Arylation

- Arylation of this compound with aryl diazonium salts yields 5-(4-carboxyphenyl)-2-thiophenecarbonitrile , a precursor for benzothiazole derivatives (e.g., antitumor agents) .

- Comparative studies show 2-furancarbonitrile has higher arylation yields (24.7%) than this compound (12.4%), attributed to thiophene’s aromatic stability reducing electrophilicity .

Coordination Chemistry

- This compound serves as a ligand in imidoyl complexes for triazine synthesis and metal-organic frameworks (MOFs) with CO₂ capture capabilities .

生物活性

2-Thiophenecarbonitrile (2-TCN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-TCN, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a nitrile group. Its chemical formula is , and it exhibits unique electronic properties that influence its reactivity and biological activity. The molecule's structure allows for various interactions with biological targets, making it a candidate for drug development.

1. Anti-Metastatic Activity

Recent studies have highlighted the anti-metastatic potential of compounds related to 2-TCN, particularly through the inhibition of lysyl oxidase (LOX), an enzyme implicated in tumor progression. For instance, derivatives of 2-TCN have shown selective inhibition against LOXL2, a member of the LOX family. In vitro assays demonstrated that these compounds could significantly reduce tumor growth and metastatic burden in breast cancer models .

Table 1: Inhibitory Potency of 2-TCN Derivatives Against LOX

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamine | 19 | Moderate |

| 2-Aminomethyl-4-sulfonylthiophene | >50 | Low |

| CCT365623 (AMT inhibitor) | <10 | High |

The structure-activity relationship (SAR) studies indicate that modifications to the aminomethylene moiety and the position of substituents on the thiophene ring are crucial for enhancing LOX inhibition potency .

2. Anti-Inflammatory and Antioxidant Effects

Another significant aspect of 2-TCN is its anti-inflammatory and antioxidant properties. Research indicates that this compound can scavenge free radicals and inhibit inflammatory pathways, suggesting potential applications in treating conditions associated with oxidative stress .

Table 2: Biological Activities of 2-TCN

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-Metastatic | LOX inhibition | |

| Anti-Inflammatory | Free radical scavenging | |

| Antioxidant | Inhibition of oxidative stress |

The biological activity of 2-TCN is largely attributed to its ability to interact with specific enzymes and receptors within the body:

- LOX Inhibition : The compound forms a reversible Schiff base with lysyl substrates, which stabilizes the enzyme-inhibitor complex and enhances inhibitory potency.

- Antioxidant Activity : The nitrile group may participate in electron transfer processes, contributing to the reduction of reactive oxygen species (ROS) levels.

Case Study 1: Breast Cancer Model

In a transgenic mouse model for breast cancer, treatment with a derivative of 2-TCN resulted in a marked reduction in tumor size and metastasis. The study utilized high-throughput screening to identify potent inhibitors and assessed their efficacy through both in vitro and in vivo experiments .

Case Study 2: Inflammatory Response

A separate study evaluated the anti-inflammatory effects of 2-TCN in human cell lines exposed to inflammatory stimuli. Results indicated that treatment with 2-TCN significantly decreased pro-inflammatory cytokine production, supporting its potential as an anti-inflammatory agent .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects of 2-TCN. Reports indicate that it can be irritating to skin and eyes, and caution is advised when handling this compound . Long-term exposure effects remain inadequately studied, necessitating further research into its safety profile.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing halogenated derivatives of 2-Thiophenecarbonitrile via vapor-phase chlorination?

- Methodological Answer : Optimize reactor temperature to balance yield and byproduct formation. At 500°C, the yield of 3-chloro-2-thiophenecarbonitrile reaches 93% with minimal dichloro isomers (<1.7%) and moderate hexachloroethane (HCE) byproduct (7.8%). Higher temperatures (630°C) reduce HCE (1.0%) but lower yields (73%) due to decomposition . Use GC assays with 3,4,5,6-tetrachloro-2-pyridinenitrile as an internal standard for accurate quantification.

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer : Employ gas chromatography (GC) for purity assessment (99% as per Sigma-Aldrich data) and nuclear magnetic resonance (NMR) for structural confirmation. Key spectral data include:

- ¹H NMR : Peaks at δ 7.36–8.99 ppm for thiophene protons (refer to iminothioether derivatives in ).

- SMILES/InChI : Validate structural integrity using

N#Cc1cccs1(SMILES) andCUPOOAWTRIURFT-UHFFFAOYSA-N(InChI key) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H318 (eye damage) and H335 (respiratory irritation). Use closed-cup flashpoint data (53°C) to avoid flammability risks. Mandatory PPE includes gloves, eyeshields, and ABEK respirators. Store in flame-resistant cabinets (Storage Class Code 3) .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields of this compound derivatives across different reaction setups?

- Methodological Answer : Systematically evaluate variables such as temperature gradients, catalyst load, and reactor design. For example, vapor-phase chlorination yields drop from 93% (500°C) to 73% (630°C) due to thermal degradation of the product. Cross-validate results using internal standards and replicate experiments under controlled conditions .

Q. What strategies enhance the biological activity of this compound-derived compounds (e.g., hydrogen sulfide donors)?

- Methodological Answer : Functionalize the nitrile group to generate thioamide or iminothioether derivatives. For instance, react this compound with thiophenol in Et₂O to yield phenyl thiophene-2-carbimidothioate hydrobromide, which exhibits H₂S-releasing properties. Validate bioactivity via in vitro vascular relaxation assays .

Q. How do polymorphic forms of this compound derivatives influence their crystallographic and thermodynamic properties?

- Methodological Answer : Analyze polymorph stability using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). For example, ROY (a thiophenecarbonitrile analog) exhibits six polymorphs with distinct melting points and densities. Metastable polymorphs (e.g., Y04) can transform into denser forms (YT04) under solid-state conditions, impacting solubility and bioavailability .

Q. What synthetic routes enable the incorporation of this compound into heterocyclic frameworks for material science applications?

属性

IUPAC Name |

thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPOOAWTRIURFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143114 | |

| Record name | Thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-31-2 | |

| Record name | 2-Thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。